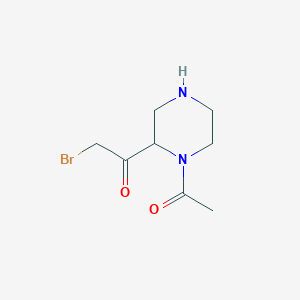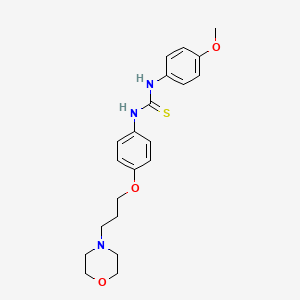
1-(4-Methoxyphenyl)-3-(4-(3-morpholinopropoxy)phenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-3-(4-(3-morpholinopropoxy)phenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(4-(3-morpholinopropoxy)phenyl)thiourea typically involves the reaction of 4-methoxyaniline with 4-(3-morpholinopropoxy)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
1-(4-Methoxyphenyl)-3-(4-(3-morpholinopropoxy)phenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives.
科学的研究の応用
1-(4-Methoxyphenyl)-3-(4-(3-morpholinopropoxy)phenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-(3-morpholinopropoxy)phenyl)thiourea is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: It may bind to certain receptors, modulating their activity.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular functions.
類似化合物との比較
Similar Compounds
1-(4-Methoxyphenyl)-3-phenylthiourea: Lacks the morpholinopropoxy group, which may affect its biological activity.
1-(4-Methoxyphenyl)-3-(4-morpholinophenyl)thiourea: Similar structure but with different substituents, leading to variations in properties.
Uniqueness
1-(4-Methoxyphenyl)-3-(4-(3-morpholinopropoxy)phenyl)thiourea is unique due to the presence of both the methoxy and morpholinopropoxy groups
特性
分子式 |
C21H27N3O3S |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-3-[4-(3-morpholin-4-ylpropoxy)phenyl]thiourea |
InChI |
InChI=1S/C21H27N3O3S/c1-25-19-7-3-17(4-8-19)22-21(28)23-18-5-9-20(10-6-18)27-14-2-11-24-12-15-26-16-13-24/h3-10H,2,11-16H2,1H3,(H2,22,23,28) |
InChIキー |
VZYLQYROAUDTFV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



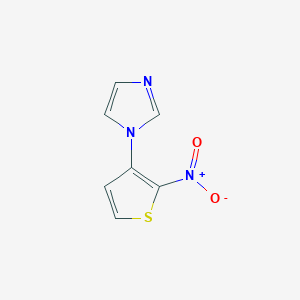
![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
![3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12934538.png)
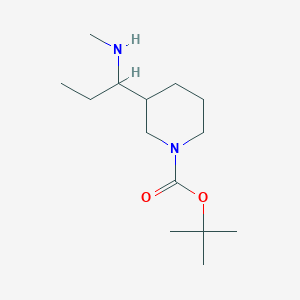

![2,2'-{[(1H-Benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12934552.png)
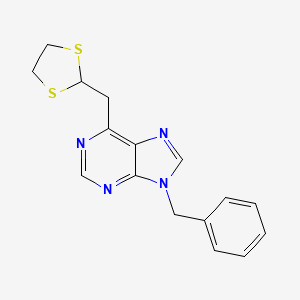
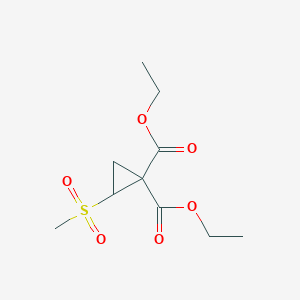
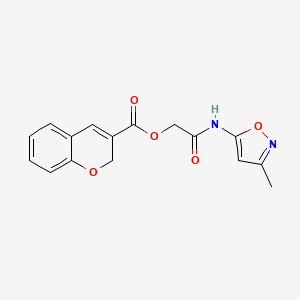
![2-[(Trimethylsilyl)ethynyl]adenosine](/img/structure/B12934568.png)
![7-Bromo-11,11-difluoro-2-methoxy-10,11-dihydrobenzo[6,7]oxepino[3,2-b]pyridine](/img/structure/B12934576.png)

